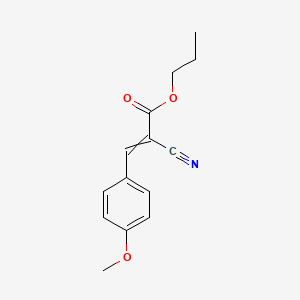

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate

Vue d'ensemble

Description

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: Propyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives[][1].

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms[][1].

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups are replaced by other functional groups[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide[][1].

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used[][1].

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions[][1].

Applications De Recherche Scientifique

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications[][1].

Industry: It is utilized in the production of specialty chemicals and materials[][1].

Comparaison Avec Des Composés Similaires

- Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

- Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

- Butyl 2-cyano-3-(4-methoxyphenyl)acrylate

Activité Biologique

Propyl 2-cyano-3-(4-methoxyphenyl)acrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyano group and a methoxyphenyl substituent, contributing to its unique chemical properties. The synthesis typically involves a Knoevenagel condensation reaction , which is crucial for forming the acrylate structure. The general reaction can be summarized as follows:

- Reactants : Cyanoacetic acid and 4-methoxybenzaldehyde.

- Catalyst : A base such as piperidine or sodium ethoxide.

- Conditions : Reflux in an organic solvent (e.g., ethanol or acetonitrile).

This synthesis pathway allows for the generation of various derivatives that can enhance biological activity through structural modifications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting that the cyano group plays a pivotal role in enhancing antimicrobial activity by potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast and prostate cancer cells. Studies have shown that structural variations can lead to improved efficacy in inhibiting cell proliferation and inducing apoptosis. For instance, compounds with additional functional groups have been found to enhance cytotoxicity compared to the parent compound .

Table 1: Summary of Biological Activities

The biological activity of this compound is believed to be mediated through several mechanisms:

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, which may disrupt key biological macromolecules.

- Receptor Interaction : The methoxyphenyl group can engage in π-π interactions with aromatic systems, influencing receptor binding and downstream signaling pathways.

- Induction of Apoptosis : Evidence suggests that this compound can activate apoptosis pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors .

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Study on Breast Cancer Cells : A study involving MDA-MB-231 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 .

- Antimicrobial Evaluation : Another study assessed the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Propriétés

Numéro CAS |

93966-57-5 |

|---|---|

Formule moléculaire |

C14H15NO3 |

Poids moléculaire |

245.27 g/mol |

Nom IUPAC |

propyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO3/c1-3-8-18-14(16)12(10-15)9-11-4-6-13(17-2)7-5-11/h4-7,9H,3,8H2,1-2H3/b12-9+ |

Clé InChI |

MAZUUFMIUTXWHD-FMIVXFBMSA-N |

SMILES |

CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |

SMILES isomérique |

CCCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N |

SMILES canonique |

CCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |

Key on ui other cas no. |

93966-57-5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.